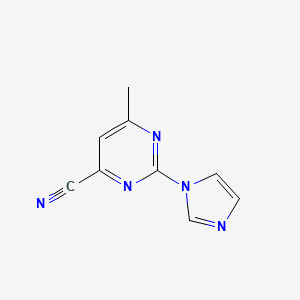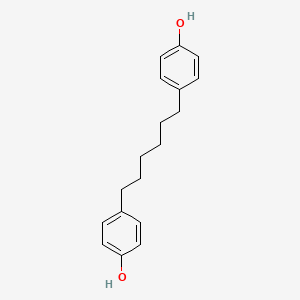
4,4'-Hexylidenebisphenol
描述
4,4’-(Hexane-1,6-diyl)diphenol is an organic compound characterized by a hexane chain connecting two phenol groups at the 4 and 4’ positions. This compound is part of the bisphenol family, which is known for its applications in the production of polymers and resins. The structure of 4,4’-(Hexane-1,6-diyl)diphenol provides it with unique chemical properties that make it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Hexane-1,6-diyl)diphenol typically involves the reaction of phenol with hexane-1,6-diol under acidic or basic conditions. One common method is the condensation reaction, where phenol and hexane-1,6-diol are heated in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate ether, which then undergoes hydrolysis to yield the final diphenol product.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(Hexane-1,6-diyl)diphenol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts like zeolites or metal oxides can further enhance the efficiency of the reaction.
化学反应分析
Types of Reactions: 4,4’-(Hexane-1,6-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding dihydroxyhexane derivative using reducing agents such as sodium borohydride.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4,4’-(Hexane-1,6-diyl)quinone.
Reduction: 4,4’-(Hexane-1,6-diyl)dihydroxyhexane.
Substitution: 4,4’-(Hexane-1,6-diyl)dinitrophenol, 4,4’-(Hexane-1,6-diyl)disulfonic acid, 4,4’-(Hexane-1,6-diyl)dihalophenol.
科学研究应用
4,4’-(Hexane-1,6-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polycarbonates and epoxy resins.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of high-performance plastics, coatings, and adhesives.
作用机制
The mechanism of action of 4,4’-(Hexane-1,6-diyl)diphenol involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, acting as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues.
相似化合物的比较
4,4’-(Cyclohexane-1,1-diyl)diphenol: Similar structure but with a cyclohexane ring instead of a hexane chain.
4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): Contains bromine atoms, making it more reactive in certain chemical reactions.
4,4’-Biphenol: Lacks the hexane chain, resulting in different physical and chemical properties.
Uniqueness: 4,4’-(Hexane-1,6-diyl)diphenol is unique due to its flexible hexane chain, which imparts distinct mechanical properties to the polymers and resins it forms. This flexibility can enhance the toughness and durability of the resulting materials, making it valuable in applications requiring high-performance materials.
属性
CAS 编号 |
3682-95-9 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC 名称 |
4-[6-(4-hydroxyphenyl)hexyl]phenol |
InChI |
InChI=1S/C18H22O2/c19-17-11-7-15(8-12-17)5-3-1-2-4-6-16-9-13-18(20)14-10-16/h7-14,19-20H,1-6H2 |
InChI 键 |
AYADRHKBOQJWQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCCCCC2=CC=C(C=C2)O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

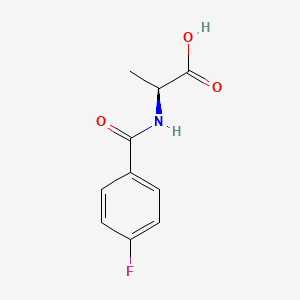
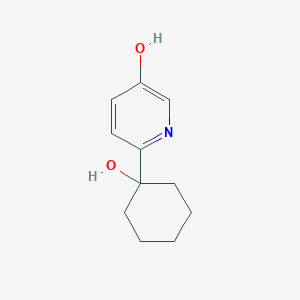


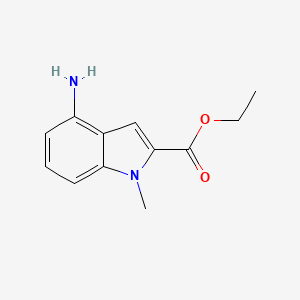
![Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8797226.png)
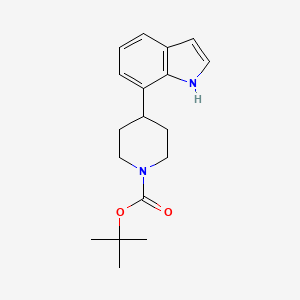
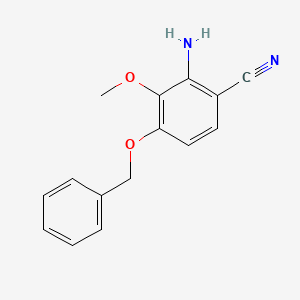
![Methyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8797240.png)
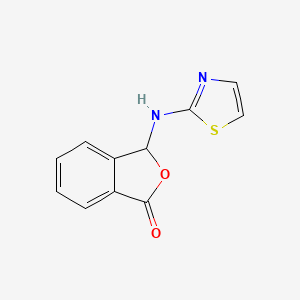

![(3-Methyl-1-oxa-4-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B8797270.png)
